molecular formula C15H22N2O3 B1673149 [3-(2-methylhexanoylamino)phenyl] N-methylcarbamate CAS No. 17795-81-2

[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate

Cat. No.: B1673149
CAS No.: 17795-81-2
M. Wt: 278.35 g/mol
InChI Key: ORPVNCWUQBNHCF-UHFFFAOYSA-N
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Description

[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate: is a chemical compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-methylhexanoylamino)phenyl] N-methylcarbamate involves several steps. The primary method includes the reaction of N-methylcarbamic acid with 3-[(2-methylhexanoyl)amino]phenol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(2-methylhexanoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(2-methylhexanoylamino)phenyl] N-methylcarbamate include:

Uniqueness

What sets this compound apart from its similar compounds is its specific molecular structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

17795-81-2

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C15H22N2O3/c1-4-5-7-11(2)14(18)17-12-8-6-9-13(10-12)20-15(19)16-3/h6,8-11H,4-5,7H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

ORPVNCWUQBNHCF-UHFFFAOYSA-N

SMILES

CCCCC(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC

Canonical SMILES

CCCCCC(=O)NC1=C(C(=CC=C1)OC(=O)NC)C

Appearance

Solid powder

Key on ui other cas no.

17795-81-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hexananilide, 3'-hydroxy-2-methyl-, methylcarbamate (ester)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate
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